![molecular formula C23H20Cl2N6O4S2 B2744759 N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 391942-26-0](/img/structure/B2744759.png)
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H20Cl2N6O4S2 and its molecular weight is 579.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide (CAS No. 391939-53-0) is a synthetic compound notable for its diverse biological activities. This article delves into its molecular structure, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Molecular Structure
The compound's molecular formula is C23H20Cl2N6O2S2, with a molecular weight of 547.47 g/mol. The structural features include:
- Central 1,2,4-triazole ring : Known for its medicinal properties, this heterocyclic structure is crucial for the compound's biological activity.
- Thiazole moiety : This component contributes to the compound's interaction with biological targets through hydrogen bonding.
- Dichlorophenyl group : Enhances lipophilicity and may affect the compound's bioavailability and distribution in biological systems.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the thiazole and triazole rings. The synthetic pathway typically includes:
- Formation of thiazole derivatives : Utilizing thiourea and appropriate aldehydes under controlled conditions.
- Triazole ring formation : Achieved through cyclization reactions involving azoles and other reagents.
These methods have been optimized to yield high purity compounds suitable for biological testing.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. The following findings summarize key results:
Compound | Cell Line | GI50 (µM) | Reference |
---|---|---|---|
Doxorubicin | Various | 0.5 - 1.0 | Control |
N-(Thiazole derivative) | A431 | 1.61 ± 1.92 | |
N-(Thiazole derivative) | Jurkat | 1.98 ± 1.22 |
The compound exhibits significant cytotoxic effects against various cancer cell lines, with GI50 values comparable to standard chemotherapeutics like doxorubicin. The presence of the thiazole ring is particularly noted for enhancing cytotoxicity .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Significant |
Escherichia coli | Not specified | Moderate |
The compound's efficacy against these pathogens suggests potential applications in treating infections caused by resistant strains .
Case Studies
Recent research highlights the therapeutic potential of similar compounds in clinical settings:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were tested for their anticancer properties in vitro and showed promising results against various tumor cell lines.
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of thiazole derivatives against common bacterial strains.
科学研究应用
Anticancer Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit promising anticancer properties. The incorporation of the thiazole ring in N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide may enhance its efficacy against various cancer cell lines.
Case Studies
- Thiazole Derivatives : A study reported that thiazole-containing compounds demonstrated selective cytotoxicity against A549 lung cancer cells and NIH/3T3 mouse embryoblasts. The compound showed an IC50 value of 23.30 ± 0.35 mM, indicating its potential for further development in anticancer therapies .
Antimicrobial Properties
The compound's structure suggests it may also possess antimicrobial activity. Thiazole derivatives have been documented to exhibit antibacterial effects against a range of pathogens.
Research Findings
- Antibacterial Efficacy : A review highlighted that thiazole derivatives could exhibit varying degrees of antibacterial activity. Some synthesized compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
Another notable application of compounds similar to this compound is their potential as anticonvulsants.
Experimental Evidence
In experimental models of seizure induction (e.g., picrotoxin-induced convulsions), certain triazole derivatives have shown effectiveness comparable to established anticonvulsants like sodium valproate . This suggests that the compound could be a candidate for further studies in seizure management.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the pharmacological properties of this compound.
Key Insights
The presence of specific functional groups (e.g., methoxy and dichlorophenyl groups) has been associated with enhanced biological activity. For instance:
- The methoxy group contributes to increased lipophilicity and cellular permeability.
- The dichlorophenyl group may enhance interactions with biological targets due to its electron-withdrawing nature .
Potential for Drug Development
Given its diverse biological activities and favorable SAR profiles, this compound holds potential as a lead compound for drug development.
属性
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N6O4S2/c1-34-15-7-13(8-16(10-15)35-2)21(33)27-11-19-29-30-23(31(19)14-3-4-17(24)18(25)9-14)37-12-20(32)28-22-26-5-6-36-22/h3-10H,11-12H2,1-2H3,(H,27,33)(H,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBMNDQDJWEXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。